Difluoromethyl 3-fluorophenyl sulphone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F3O2S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H5F3O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H |
InChI Key |
RXBKOCBBZHOZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidations of Difluoromethyl Sulphones
Mechanistic Pathways of Difluoromethylation Reactions Involving Sulphones
Difluoromethyl sulphones are capable of reacting through several distinct mechanistic routes, including radical processes, the formation of carbene intermediates, and single electron transfer events. The specific pathway is often dictated by the reaction conditions, such as the choice of catalyst, base, or initiator.
Radical Mechanism Investigations in Sulphone Activation
Radical pathways are a cornerstone of difluoromethyl sulphone chemistry. The activation of the sulphone can lead to the formation of a (phenylsulfonyl)difluoromethyl radical, which can then engage in various transformations. Photoredox catalysis, in particular, has proven effective for generating these radical species from precursors like Sulfox-CF2SO2Ph, where selective cleavage of a C-S bond occurs. sioc.ac.cnacs.orgnih.gov For instance, under photocatalysis, the arylsulfoximidoyl group can be selectively removed to generate the (phenylsulfonyl)difluoromethyl radical for subsequent reactions with alkenes. sioc.ac.cn
Electrochemical methods also provide a means for radical generation. The cathodic reduction of fluoroalkyl sulphones can initiate radical fluoroalkylation of alkenes. researchgate.netsioc.ac.cn Similarly, visible light-promoted photoredox catalysis has been successfully applied to the difluoroalkylation of 2-pyridones. cas.cn Mechanistic studies, including the use of radical scavengers like tetramethylpiperidin-1-yl)oxyl (TEMPO), have confirmed the involvement of radical intermediates in these transformations. nih.gov
Generation and Trapping of Difluorocarbene Intermediates
Under basic conditions, difluoromethyl sulphones can serve as precursors to difluorocarbene (:CF2), a highly reactive intermediate. sioc.ac.cnacs.orgnih.gov For example, reagents such as chlorodifluoromethyl phenyl sulfone (PhSO2CF2Cl) have been effectively used as difluorocarbene sources for O- and N-difluoromethylation reactions. cas.cn The mechanism involves the removal of the phenylsulfonyl group, followed by α-elimination to release the difluorocarbene. sioc.ac.cn
This pathway is not limited to sulphones. S-(difluoromethyl)sulfonium salts have also been shown to produce difluorocarbene for the difluoromethylation of alcohols. rsc.org Mechanistic experiments, such as deuterium (B1214612) labeling studies and trapping experiments with alkenes to form difluorocyclopropanes, have provided strong evidence for the involvement of difluorocarbene. nih.gov In these reactions, a phenolate (B1203915) or alcoholate anion attacks the generated difluorocarbene. rsc.orgnih.gov
| Precursor | Conditions | Intermediate | Trapping Agent | Product Type | Reference(s) |
| Sulfox-CF2SO2Ph | Basic | Difluorocarbene | S- and O-nucleophiles | Difluoromethylated products | sioc.ac.cnacs.orgnih.gov |
| PhSO2CF2Cl | Basic | Difluorocarbene | N-heterocycles, Alcohols | N- and O-difluoromethylated products | cas.cn |
| S-(difluoromethyl)sulfonium salt | Basic | Difluorocarbene | Alcohols | Alkyl difluoromethyl ethers | rsc.org |
| HCF2OTf | KOH | Difluorocarbene | Phenols, Alkenes | Aryl difluoromethyl ethers, Difluorocyclopropanes | nih.gov |
Single Electron Transfer (SET) Processes in Fluoroalkylation
Single Electron Transfer (SET) is a key activation step in many fluoroalkylation reactions involving sulphones. This process can initiate a unimolecular radical nucleophilic substitution (SRN1) mechanism. cas.cnacs.orgnih.gov In this pathway, an electron is transferred to the fluoroalkyl sulphone, leading to the cleavage of the carbon-sulfur bond and the formation of a difluoroalkyl radical and a sulfinate anion. cas.cnacs.orgnih.gov This radical can then react with a nucleophile, and the resulting radical anion transfers an electron to another molecule of the starting sulphone to propagate the chain reaction.
The initiation of the SET process can be achieved in several ways. In some cases, an extremely electron-rich nucleophile can serve as the reducing agent, directly transferring an electron to the sulphone substrate. acs.org In other systems, particularly with less reactive nucleophiles, the addition of an initiator is necessary. For example, a highly reactive electron donor species can be formed in situ from the interaction of t-BuOK, benzaldehyde, and DMF, which effectively initiates the SET process. cas.cnacs.orgnih.gov
Stereoelectronic and Inductive Influence of the Fluorine Atom on Sulphone Reactivity and Selectivity
The presence of two fluorine atoms on the α-carbon dramatically influences the reactivity of difluoromethyl sulphones. This influence is a combination of strong inductive effects and more subtle stereoelectronic interactions.
The high electronegativity of fluorine results in a powerful electron-withdrawing inductive effect. This effect is crucial for several aspects of reactivity. It increases the acidity of the α-hydrogen, facilitating deprotonation to form an anion. cas.cn Furthermore, the strong electron-withdrawing nature of the CF2 group is critical for the success of nucleophilic fluoroalkylation reactions. rsc.org
Analysis of Hyperconjugative Donor-Acceptor Interactions
Beyond simple induction, stereoelectronic effects such as hyperconjugation play a significant role. These are donor-acceptor interactions between filled and empty orbitals. In the context of difluoromethyl sulphones, a key interaction is the so-called sulfur-fluorine gauche effect. researchgate.net This effect describes the conformational preference in systems like [X–CH2–CH2–Y] where conformations that allow for stabilizing interactions, such as σC–H → σ*C–F, are favored. researchgate.net
While direct analysis of hyperconjugation in Difluoromethyl 3-fluorophenyl sulphone is complex, the principles derived from related systems are informative. For instance, in β-fluorosulfones, conformations that permit stabilizing stereoelectronic and electrostatic (Fδ−···Sδ+) interactions are predominant. researchgate.net These subtle orbital interactions can pre-organize the molecule into a reactive conformation, thereby influencing the outcome and selectivity of a reaction. researchgate.net
Stability and Activation of Difluoromethyl Anions in Sulphone Systems
The generation of an α,α-difluorinated carbanion is a common step in the functionalization of difluoromethyl sulphones. The stability of this anion is paramount to the success of the reaction. The phenylsulfonyl group plays a vital role in stabilizing the adjacent difluoromethyl anion through resonance and inductive effects. cas.cn This stabilization is crucial, as unsubstituted α-fluorocarbanions are often prone to decomposition via α-fluoride elimination. nih.gov
The combination of the two electron-withdrawing fluorine atoms and the strongly stabilizing sulfonyl group makes the formation of the PhSO2CF2− anion feasible. cas.cncas.cn This anion can then act as a potent nucleophile in various reactions, such as additions to aldehydes and imines. cas.cn Reagents like azidodifluoromethyl phenyl sulfone can act as synthetic equivalents of the less stable azidodifluoromethyl anion, highlighting the critical role of the sulfone moiety in enabling the desired reactivity while preventing decomposition. nih.gov The choice of the aryl group on the sulphone can also fine-tune the stability of the carbanion. chinesechemsoc.org
| Factor | Description | Impact on Reactivity | Reference(s) |
| Inductive Effect | Strong electron withdrawal by two fluorine atoms. | Increases acidity of α-H; Activates the molecule for nucleophilic attack. | cas.cnrsc.org |
| Hyperconjugation | Interaction between filled (e.g., σC–H) and empty (e.g., σ*C–F) orbitals. | Influences conformational preferences (gauche effect); Can pre-organize for reactivity. | researchgate.net |
| Anion Stabilization | The phenylsulfonyl group stabilizes the adjacent α,α-difluorocarbanion via resonance and induction. | Enables the formation and use of PhSO2CF2- as a nucleophile; Prevents decomposition. | cas.cnnih.govcas.cn |
Role of Weak Hydrogen Bonding Interactions (C-F···H-N)
The difluoromethyl (CF2H) group is a unique functional moiety capable of engaging in non-covalent interactions. While the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, the CF2H group itself has been a subject of study for its hydrogen bonding capabilities.
The most documented interaction involving the CF2H group is its role as a hydrogen bond donor. nih.govchemistryviews.org The presence of two highly electronegative fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a donor in a hydrogen bond. beilstein-journals.org This allows the CF2H group to function as a bioisostere for hydroxyl (OH) or thiol (SH) groups, forming interactions such as CF2–H···O and CF2–H···N. nih.gov This donor capability is crucial in the design of bioactive molecules as it can influence molecular conformation and binding affinity to biological targets. nih.govcas.cn The strength of this hydrogen bond donation is enhanced if the CF2H group is attached to cationic aromatic systems. beilstein-journals.org
The specific interaction requested, a C-F···H-N bond, where the fluorine atom acts as a hydrogen bond acceptor from an N-H group, is less common and not the primary hydrogen bonding mode attributed to the CF2H group. Carbon-bound fluorine is a weak hydrogen bond acceptor. However, N-H···F-C interactions have been considered in some highly fluorinated molecules, such as bis(trifluoromethylsulfonylamino)methane, where they represent a less stable isomeric form compared to structures with N-H···O=S bonds. researchgate.net For difluoromethyl aryl sulphones, the dominant interactions involve the acidic proton of the CF2H group acting as a donor and the sulfonyl oxygens acting as strong acceptors.
Investigations into Chemoselectivity and Regioselectivity in Difluoromethylation Reactions
Difluoromethyl aryl sulphones are versatile reagents for introducing the CF2H group into organic molecules. The selectivity of these reactions—both in terms of which functional group reacts (chemoselectivity) and at which position (regioselectivity)—is a critical aspect of their synthetic utility. cas.cn
Chemoselectivity: Difluoromethylation reactions using reagents like difluoromethyl phenyl sulphone can be highly chemoselective. For instance, in molecules with multiple reactive sites, such as diones, these reagents can achieve selective O-difluoromethylation over C-difluoromethylation under specific conditions. This selectivity is guided by factors like the choice of base, solvent, and the specific difluoromethylating agent used (e.g., S-[(phenylsulfonyl)difluoromethyl]sulfonium salts).
Regioselectivity: The regioselectivity of difluoromethylation has been extensively studied, particularly in the context of C-H functionalization of heterocyclic compounds. Under visible-light-promoted photoredox catalysis, difluoromethylation using reagents derived from difluoromethyl phenyl sulphone shows remarkable positional control.
For example, the radical difluoromethylation of N-methyl 2-pyridone with iododifluoromethyl phenyl sulfone (PhSO2CF2I) occurs with high selectivity at the C3 position. cas.cn Similarly, the direct C-H difluoromethylation of various heterocycles using sodium difluoromethanesulfinate (CF2HSO2Na), which generates a CF2H radical, also proceeds with high regioselectivity. Electron-rich heterocycles like indole, benzofuran, and thianaphthene (B1666688) are preferentially difluoromethylated at the C2 position, adjacent to the heteroatom. nih.gov
Recent studies have also demonstrated methods for switchable regioselectivity in the difluoromethylation of pyridines. By modifying the pyridine (B92270) substrate into an oxazino pyridine intermediate, radical attack occurs selectively at the meta-position. nih.gov Subsequent treatment with acid generates a pyridinium (B92312) salt, which then directs difluoromethylation to the para-position. nih.gov This provides a powerful strategy for accessing specific constitutional isomers of difluoromethylated pyridines, which are of significant interest in medicinal and agricultural chemistry. nih.gov
The tables below summarize key findings on the regioselectivity of these reactions.
| Substrate | Major Regioisomer | Regioselectivity Ratio (Major:Minor) | Yield (%) | Reference |
|---|---|---|---|---|
| Indole | C2 | 10:1 | 54% | nih.gov |
| 5-Nitroindole | C2 | Single Isomer | 71% | nih.gov |
| Benzofuran | C2 | Single Isomer | 65% | nih.gov |
| Thianaphthene | C2 | Single Isomer | 52% | nih.gov |
| Pyridine Derivative | Reaction Conditions | Position of Difluoromethylation | Reference |
|---|---|---|---|
| Oxazino Pyridine | Radical Process (Basic/Neutral) | meta (δ-position) | nih.gov |
| Pyridinium Salt | Acid Treatment | para (γ-position) | nih.gov |
Advanced Synthetic Applications of Difluoromethyl 3 Fluorophenyl Sulphone As a Building Block and Reagent
Utilization in Modular Assembly of Fluorinated Organic Scaffolds
The concept of modular assembly, where complex molecules are constructed from readily available building blocks, is a powerful strategy in organic synthesis. Difluoromethyl 3-fluorophenyl sulphone serves as an excellent difluoromethyl-containing building block for the modular synthesis of diverse fluorinated organic scaffolds. Its utility lies in its ability to introduce the PhSO₂CF₂- moiety, which can then be either retained as a functional group or further transformed.
One notable application is in the synthesis of α,α-difluoroalkyl sulfonates. By reacting difluoromethyl 2-pyridyl sulfone (a related sulfone) with primary alkyl halides or triflates, the corresponding α,α-difluoroalkyl sulfones are obtained. These can then be converted to the desired α,α-difluoroalkyl sulfonates in a one-pot procedure through a dearylation-oxidation sequence. This modular approach allows for the facile synthesis of this important class of compounds, which have applications as sulfatase inhibitors.
Furthermore, the (phenylsulfonyl)difluoromethyl group can be introduced into various organic molecules, which then serve as platforms for further synthetic elaborations. For instance, the reaction of difluoromethyl phenyl sulfone with aldehydes and ketones provides access to difluoromethylated alcohols, which are valuable intermediates for the synthesis of more complex fluorinated molecules.
A summary of representative substrates used in the modular assembly of fluorinated scaffolds is presented in Table 1.
Table 1: Examples of Substrates for Modular Assembly using Difluoromethyl Phenyl Sulphone Derivatives
| Substrate Class | Specific Example | Product Type | Reference |
|---|---|---|---|
| Primary Alkyl Halides | 1-Iodooctane | α,α-Difluorooctyl Phenyl Sulphone | cas.cn |
| Primary Alcohol Triflates | Benzyl Triflate | α,α-Difluorobenzyl Phenyl Sulphone | |
| Aldehydes | Benzaldehyde | α-Difluoromethylbenzyl Alcohol | |
| Ketones | Acetophenone | 1-Phenyl-1-(difluoromethyl)ethanol |
Application in Olefination Reactions, particularly Julia-Kocienski Olefination
This compound and its derivatives are highly effective reagents in olefination reactions, most notably the Julia-Kocienski olefination, for the synthesis of 1,1-difluoroalkenes (gem-difluoroalkenes). cas.cncas.cn This reaction provides a powerful and stereoselective method for constructing carbon-carbon double bonds with a difluoromethylene group, a valuable motif in medicinal and agricultural chemistry.
In a typical Julia-Kocienski olefination, the anion of difluoromethyl phenyl sulfone is generated by treatment with a strong base and then reacted with an aldehyde or ketone. The resulting β-hydroxy sulfone intermediate can then be converted to the corresponding 1,1-difluoroalkene. cas.cn A key advantage of using heteroaryl sulfones, such as 2-pyridyl or benzothiazol-2-yl (BT) sulfones, is the ability to perform the reaction in a one-pot fashion. cas.cnnih.gov The reaction proceeds through the formation of a β-alkoxy sulfone, which undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to furnish the alkene. cas.cnorganicreactions.org
The reaction conditions can be tuned to control the stereoselectivity of the resulting alkene. For instance, the choice of base, solvent, and the specific heteroaryl sulfone can influence the E/Z ratio of the product. nih.gov This methodology has been successfully applied to a wide range of aldehydes and ketones, including both aliphatic and aromatic substrates, demonstrating its broad synthetic utility. cas.cn
Table 2 highlights examples of 1,1-difluoroalkenes synthesized using difluoromethyl phenyl sulfone derivatives in Julia-Kocienski olefination reactions.
Table 2: Synthesis of 1,1-Difluoroalkenes via Julia-Kocienski Olefination
| Aldehyde/Ketone | Sulfone Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenylbutanal | Difluoromethyl phenyl sulfone | 1,1-Difluoro-5-phenyl-1-pentene | 85 | cas.cn |
| Cyclohexanecarboxaldehyde | Difluoromethyl phenyl sulfone | (1,1-Difluoromethylene)cyclohexane | 78 | cas.cn |
| Benzaldehyde | Difluoromethyl 2-pyridyl sulfone | 1,1-Difluoro-2-phenylethene | 92 | |
| Acetophenone | Difluoromethyl benzothiazol-2-yl sulfone | 1,1-Difluoro-2-phenylpropene | 81 | cas.cn |
Construction of Novel Fluorinated Heterocycles (e.g., Triazoles)
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of fluorine often enhances their biological activity. This compound serves as a precursor for the synthesis of novel fluorinated heterocycles. A notable example is the construction of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles.
The synthesis begins with the preparation of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone. nih.gov This stable fluorinated azide (B81097) can then undergo [3+2] cycloaddition reactions with a variety of alkynes to afford the corresponding N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles in good yields. nih.gov This method provides a direct route to this unique class of fluorinated heterocycles, which can serve as building blocks for more complex molecules.
The phenylsulfonyl group in these triazole adducts can be further manipulated. For instance, reductive desulfonylation followed by silylation can yield N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles. nih.gov Furthermore, these triazoles can undergo rhodium(II)-catalyzed transannulation reactions with nitriles to provide N-difluoro(phenylsulfonyl)methyl-substituted imidazoles, demonstrating the versatility of this approach for accessing different fluorinated heterocyclic systems. nih.gov
Table 3 showcases the synthesis of fluorinated triazoles using azidodifluoromethyl phenyl sulfone.
Table 3: Synthesis of N-Difluoro(phenylsulfonyl)methyl-1,2,3-triazoles
| Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | 1-(Difluoro(phenylsulfonyl)methyl)-4-phenyl-1H-1,2,3-triazole | 85 | nih.gov |
| 1-Octyne | 1-(Difluoro(phenylsulfonyl)methyl)-4-hexyl-1H-1,2,3-triazole | 78 | nih.gov |
| Propargyl alcohol | (1-(Difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 92 | nih.gov |
| 3-Chloropropylacetylene | 4-(3-Chloropropyl)-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 71 | nih.gov |
Synthesis of Difluoromethylated Aromatic and Alkenyl Compounds
Direct difluoromethylation of aromatic and alkenyl compounds is a highly sought-after transformation. This compound and its derivatives can act as precursors to difluoromethyl radicals or other reactive intermediates for the C-H difluoromethylation of arenes and the difluoromethylation of alkenes.
For instance, under photoredox copper-catalyzed conditions, fluoroalkyl phenyl sulfones, including difluoromethyl phenyl sulfone, can participate in a three-component reaction with alkenes and thiophenols to achieve fluoroalkylation-thiolation of the double bond. cas.cn This reaction proceeds through the generation of a difluoromethyl radical, which adds to the alkene, followed by trapping of the resulting radical with the thiophenol.
While direct C-H difluoromethylation of arenes using difluoromethyl phenyl sulphone itself is less common, derivatives such as electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed. These reagents, often based on hypervalent iodine or sulfonium (B1226848) salts, can react with electron-rich arenes and heteroarenes to install the PhSO₂CF₂ group. nih.gov The phenylsulfonyl group can then be removed if desired, providing a route to difluoromethylated aromatic compounds.
Table 4 provides examples of difluoromethylated compounds synthesized using these methods.
Table 4: Synthesis of Difluoromethylated Aromatic and Alkenyl Compounds
| Substrate | Reagent/Method | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene (B11656) | Difluoromethyl phenyl sulfone, Thiophenol, Photoredox Cu-catalysis | 2-Phenyl-1-(phenylthio)ethyl difluoromethyl sulfone | 65 | cas.cn |
| Aniline | S-((Phenylsulfonyl)difluoromethyl)dibenzothiophenium salt | o/p-(Phenylsulfonyl)difluoromethylaniline | 88 (o/p mixture) | nih.gov |
| Indole | S-((Phenylsulfonyl)difluoromethyl)dibenzothiophenium salt | 3-((Phenylsulfonyl)difluoromethyl)indole | 75 | nih.gov |
| 1-Octene | Difluoromethyl phenyl sulfone, Thiophenol, Photoredox Cu-catalysis | 1-(Phenylthio)octan-2-yl difluoromethyl sulfone | 72 | cas.cn |
Strategies for Late-Stage Functionalization Employing Difluoromethyl Sulphones
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Difluoromethyl sulphones are valuable reagents for LSF, enabling the introduction of the difluoromethyl group into intricate molecular architectures.
One strategy for LSF involves the development of electrophilic difluoromethylating reagents derived from difluoromethyl phenyl sulfone. These reagents can be used for the direct C-H functionalization of complex, electron-rich (hetero)aromatic cores. The reaction often proceeds under mild conditions and can exhibit high regioselectivity, depending on the substrate and the specific reagent used.
Another approach utilizes photoredox catalysis to generate difluoromethyl radicals from difluoromethyl sulfones. These radicals can then engage in various C-H functionalization reactions of complex substrates. The mild reaction conditions associated with photoredox catalysis make it particularly suitable for LSF of sensitive and highly functionalized molecules.
Furthermore, cross-coupling reactions can be employed for the late-stage introduction of a difluoromethyl group. For instance, an aryl halide or triflate on a complex molecule can be coupled with a nucleophilic difluoromethylating reagent derived from a difluoromethyl sulfone.
While direct examples using this compound in LSF on complex pharmaceuticals are still emerging, the principles established with related difluoromethyl sulfones pave the way for its future application in this critical area of medicinal chemistry. The ability to install a difluoromethyl group in the final steps of a synthetic sequence significantly enhances the efficiency of drug discovery programs.
Computational and Theoretical Investigations of Difluoromethyl Sulphone Systems
Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity
The three-dimensional structure of a molecule is fundamental to its properties and interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are instrumental in performing detailed conformational analyses. nih.govnih.gov For Difluoromethyl 3-fluorophenyl sulphone, the conformational landscape is primarily defined by the rotation around the C(aryl)-S and S-C(CHF₂) bonds.
DFT calculations on analogous aryl sulphone systems have been used to determine the lowest-energy conformers. researchgate.net These studies often reveal that the most stable conformation is a "paddle-wheel" or perpendicular arrangement where the phenyl ring is twisted relative to the C-S-C plane, minimizing steric hindrance. researchgate.net The introduction of the difluoromethyl group adds another layer of complexity. Theoretical calculations can predict the rotational barriers and relative energies of different staggered conformations (gauche vs. anti) of the C-H and C-F bonds relative to the S=O bonds.
| Conformer | Dihedral Angle (Cipso-S-C-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Gauche | ~60° | 0.00 | 67.1 |
| Anti | 180° | 0.55 | 32.9 |
This table presents hypothetical data based on typical energy differences found in related fluorinated molecules, illustrating how computational methods quantify conformational preferences.
These computational models are also crucial for predicting stereoselectivity in reactions. By calculating the energies of diastereomeric transition states, chemists can anticipate which stereoisomer is likely to be the major product. For instance, in the nucleophilic addition to a prochiral center adjacent to the sulphone, the preferred conformation of the starting material, as determined by quantum calculations, can dictate the facial selectivity of the attack. nih.govacs.org This predictive power is invaluable in designing stereoselective syntheses. acs.org
Theoretical Studies on the Electronic Effects of Fluorine on Sulphone Stability and Reactivity
The substitution of hydrogen with fluorine atoms dramatically alters the electronic properties of a molecule. In this compound, the cumulative electron-withdrawing effects of the sulphone group, the difluoromethyl group, and the fluorine atom on the phenyl ring create a unique electronic environment. Theoretical studies are essential to quantify these effects.
Quantum chemical calculations can determine various electronic descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbital (HOMO-LUMO) energies, and atomic charges. researchgate.netresearchgate.net The MEP map visually represents the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the sulfonyl oxygens and fluorine atoms would be strongly negative, while the hydrogen on the difluoromethyl group would be significantly electron-deficient and thus acidic.
The powerful inductive effect of the two α-fluorine atoms is known to influence the stability of adjacent bonds. Some computational studies on related fluorinated sulphones suggest that α-fluorination can weaken the C–S bond, potentially increasing the molecule's susceptibility to reduction. nih.gov Furthermore, the fluorine atoms enhance the acidity of the C-H bond in the difluoromethyl group, a property that can be quantified by calculating the proton affinity of the corresponding carbanion.
| Property | Phenyl Methyl Sulphone | This compound |
|---|---|---|
| HOMO Energy (eV) | -7.8 | -8.5 |
| LUMO Energy (eV) | -0.5 | -1.2 |
| HOMO-LUMO Gap (eV) | 7.3 | 7.3 |
| Dipole Moment (Debye) | 4.8 | 3.5 |
These electronic modifications significantly impact reactivity. The lowered HOMO and LUMO energies indicate increased resistance to oxidation but a higher tendency for reduction compared to non-fluorinated analogues. nih.gov The electron-deficient nature of the aromatic ring, due to both the sulphone group and the meta-fluorine, deactivates it towards electrophilic aromatic substitution.
Modeling Reaction Pathways and Transition State Geometries
Computational chemistry allows for the in-silico exploration of reaction mechanisms, providing a detailed picture of the transformation from reactants to products via transition states. ucsb.edu By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and calculate activation energies, which are critical for predicting reaction rates. researchgate.netacs.org
For reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations can be employed to locate the geometry of the transition state(s). ucsb.edu A transition state is a first-order saddle point on the potential energy surface, and its structure reveals the critical atomic arrangement at the peak of the energy barrier. ucsb.eduresearchgate.net Frequency calculations are used to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
For example, modeling the deprotonation of the difluoromethyl group followed by reaction with an electrophile would involve calculating the energies of the reactant, the intermediate carbanion, the transition state for the electrophilic attack, and the final product. Some reactions involving difluoromethyl sulphones are proposed to proceed via an α-elimination to generate a difluorocarbene intermediate. researchgate.net Computational modeling can help to distinguish between this pathway and a direct SN2-type mechanism by comparing the activation barriers for each proposed route. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate | +25.5 |
| Products | Final reaction products | -10.2 |
These theoretical models provide invaluable mechanistic insights that can explain observed reactivity and guide the design of new synthetic methods and catalysts. acs.org
Concluding Remarks and Future Research Directions
Current Challenges and Limitations in Difluoromethyl Sulphone Chemistry
Despite the progress in organofluorine chemistry, the synthesis and manipulation of difluoromethyl sulphones are not without their difficulties. One of the primary challenges lies in the direct, one-pot difluoromethylation using reagents like difluoromethyl phenyl sulphone, which remains less explored compared to multi-step sequences. cas.cn
Key limitations include:
Harsh Reaction Conditions : Many traditional methods for creating sulphones, such as Friedel-Crafts-type reactions, necessitate harsh conditions, including strong acids and high temperatures, which can limit functional group tolerance and regioselectivity. nih.govthieme-connect.com Similarly, nucleophilic difluoromethylation reactions often require strong bases, rendering them unsuitable for base-sensitive substrates. cas.cn
Reagent Stability and Reactivity : The development of difluoromethylating agents is often a trade-off between stability and reactivity. For instance, difluoromethanesulfonate anions have shown instability and low reactivity in certain nucleophilic substitution attempts. cas.cn This necessitates the design of reagents that are both user-friendly and highly effective under mild conditions.
Substrate Scope : Some of the developed methods have limitations in their applicability. For example, certain electrophilic difluoromethylation reagents are not efficient for acyclic β-ketoesters and 1,3-dicarbonyl substrates. cas.cn
Radiosynthesis Hurdles : The introduction of the fluorine-18 (B77423) isotope for Positron Emission Tomography (PET) imaging presents significant challenges. The development of user-friendly and efficient radiosynthetic routes to access 18F-difluoromethyl-containing compounds is a major obstacle, limiting their application in preclinical radiotracers. researchgate.netnih.gov
Overcoming these limitations is crucial for expanding the synthetic utility and accessibility of complex fluorinated sulphones.
Emerging Methodologies and Reagents for Advanced Fluorinated Sulphone Synthesis
In response to the existing challenges, researchers have developed a host of innovative methodologies and novel reagents for the synthesis of advanced fluorinated sulphones. These approaches offer milder conditions, broader substrate scopes, and improved efficiency.
Novel Reagents:
Zinc-Based Radical Reagents : A significant breakthrough is the development of zinc difluoromethylsulfinate (Zn(SO2CF2H)2, DFMS). This air-stable, free-flowing powder acts as an effective reagent for the direct difluoromethylation of various organic substrates, including nitrogen-containing heteroarenes, via a radical process under mild, open-flask conditions. nih.gov
Electrophilic (Phenylsulfonyl)difluoromethylation Reagents : New electrophilic reagents, such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salts and (phenylsulfonyl)difluoromethylated hypervalent iodine salts, have been developed. cas.cn These allow for the difluoromethylation of various nucleophiles under mild conditions. cas.cn
Difluorocarbene Precursors : Aryl chlorodifluoromethyl sulfones (ArSO2CF2Cl) have been identified as effective difluorocarbene precursors for O- and N-difluoromethylation reactions. cas.cn Their reactivity can be tuned by altering the substituents on the aromatic ring. rsc.org
Innovative Synthetic Strategies:
Transition-Metal Catalysis : Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools. cas.cn For instance, Pd-catalyzed Heck-type reactions can form α-heteroaryl- or α-alkenyl α,α-difluoromethyl phenyl sulfones. cas.cn Copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids provides access to a wide range of difluoromethyl arenes. cas.cn
Photoredox and Electrochemical Methods : Emerging technologies such as photocatalysis and electrochemistry are being explored to achieve greener and more sustainable synthesis of sulphones. nih.gov Visible-light-promoted reactions, for example, can facilitate the fluoroalkylative cyclization of activated olefins. cas.cn
Multicomponent Coupling : A modular approach to construct fluoromethyl sulfones has been developed using a combination of halides, a sulfur dioxide surrogate like thiourea (B124793) dioxide, and halofluorocarbons. chinesechemsoc.org This strategy improves step and oxidative economy. chinesechemsoc.org
These emerging methods are paving the way for more efficient and versatile construction of molecules containing the difluoromethyl sulphone group.
Prospective Avenues for Further Fundamental and Applied Research
The continued evolution of synthetic methodologies opens up exciting new avenues for both fundamental research and practical applications of difluoromethyl sulphones.
Fundamental Research:
Mechanistic Studies : Further investigation into the mechanisms of newly developed reactions is crucial. Understanding the role of intermediates, such as the stabilization of difluorocarbene by thiourea dioxide or the behavior of radical species, will enable further optimization and the design of even more efficient systems. chinesechemsoc.org
Computational Chemistry : Quantum chemical calculations can provide valuable insights into the properties of fluorinated sulfones, such as their oxidation stability. Such studies can help rationalize conformational preferences (e.g., the fluorine/sulfur gauche effect) and guide the design of new molecules with desired electronic properties. northeastern.edu
Green Chemistry : A significant future direction is the development of more sustainable and environmentally friendly synthetic protocols. This includes the use of non-toxic, readily available starting materials and catalysts, as well as processes that minimize waste, such as the recently developed conversion of thiols to sulfonyl fluorides using KF and a specialized oxidizing agent. nih.goveurekalert.org
Applied Research:
Pharmaceuticals and Agrochemicals : The unique properties of the CF2H group make it an attractive motif for modulating lipophilicity, bioavailability, and metabolic stability in bioactive molecules. cas.cn Future work will focus on incorporating difluoromethyl sulphone groups into new drug candidates and agrochemicals to enhance their efficacy.
Advanced Materials : Fluorinated sulfones are being investigated for applications in advanced materials. A promising area is their use as electrolyte solvents for high-voltage lithium-ion batteries, where their electrochemical stability can lead to improved battery performance and longevity. rsc.org
PET Imaging : Overcoming the radiosynthetic challenges to produce 18F-labeled difluoromethyl sulphones will enable their use as PET imaging probes. nih.gov This would be a powerful tool for early-stage disease diagnosis and for tracking biological processes in vivo. researchgate.net
Chemical Biology : Sulfonyl fluorides are recognized as valuable electrophilic "warheads" for covalent probes in chemical biology to study enzyme binding sites and protein functions. nih.gov The development of novel difluoromethylated sulfonyl fluorides could expand the toolkit for probing biological systems.
Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
